molecular formula C10H12N2O3S B13356955 1-Carbamoylethyl 2-(methylsulfanyl)pyridine-3-carboxylate

1-Carbamoylethyl 2-(methylsulfanyl)pyridine-3-carboxylate

Cat. No.: B13356955
M. Wt: 240.28 g/mol
InChI Key: IBWIINGVFLNFJG-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes an amino group, an oxo group, and a methylthio-substituted nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-oxopropan-2-yl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method involves the reaction of 2-(methylthio)nicotinic acid with 1-amino-1-oxopropan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-oxopropan-2-yl 2-(methylthio)nicotinate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the oxo group may produce hydroxyl derivatives.

Scientific Research Applications

1-Amino-1-oxopropan-2-yl 2-(methylthio)nicotinate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-1-oxopropan-2-yl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxo and methylthio groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-2-methyl-1-oxopropan-2-yl acetate
  • 2-[(1-amino-1-oxopropan-2-yl)thio]-3-butyl-4-oxo-7-quinazolinecarboxylic acid methyl ester

Uniqueness

1-Amino-1-oxopropan-2-yl 2-(methylthio)nicotinate is unique due to the presence of the methylthio-substituted nicotinate moiety, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in scientific research.

Properties

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

(1-amino-1-oxopropan-2-yl) 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C10H12N2O3S/c1-6(8(11)13)15-10(14)7-4-3-5-12-9(7)16-2/h3-6H,1-2H3,(H2,11,13)

InChI Key

IBWIINGVFLNFJG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)OC(=O)C1=C(N=CC=C1)SC

Origin of Product

United States

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